molecular formula C18H20N6O3 B2769081 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034230-07-2

3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2769081
CAS No.: 2034230-07-2
M. Wt: 368.397
InChI Key: VLRNWEKMPSIERX-UHFFFAOYSA-N
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Description

The compound 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is an organic molecule with interesting chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step process:

  • Formation of Intermediate A: : The initial step involves the acylation of piperidin-3-yl with 4,5-dimethyl-6-oxopyrimidine under controlled conditions to yield the intermediate.

  • Coupling Reaction: : This intermediate is then coupled with pyrazine-2-carbonitrile through an etherification reaction to form the final compound.

Industrial Production Methods

Industrial production scales up these laboratory methods using optimized reaction conditions:

  • Large-scale Reactors: : Use of high-capacity reactors ensures uniform heating and mixing.

  • Purification: : Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, potentially converting certain groups into more oxidized states.

  • Reduction: : Reduction reactions can alter the nitrogen-containing rings.

  • Substitution: : Various substitution reactions can occur at reactive sites, especially where functional groups are present.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium, platinum for hydrogenation reactions.

Major Products

Depending on the conditions, the products could include oxidized forms, reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a subject of interest in synthetic chemistry for developing new reactions and understanding reaction mechanisms.

Biology

Due to its potential biological activity, researchers investigate its effects on cellular processes, enzyme activity, and possible therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmaceutical agent. Its interactions with biological molecules could lead to new drugs.

Industry

The compound's chemical properties may be leveraged in industrial applications such as materials science, including the development of new polymers or catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition: : Binding to enzymes and inhibiting their activity.

  • Receptor Modulation: : Interacting with cellular receptors to modulate signaling pathways.

  • Molecular Pathways: : Affecting pathways involved in cellular metabolism and function.

Comparison with Similar Compounds

Compared to similar compounds, 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits unique features:

  • Specificity: : Higher specificity for certain biological targets.

  • Reactivity: : Enhanced reactivity due to its functional groups.

Similar Compounds

  • 3-((1-Acetylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile: : A similar structure but lacks the dimethyl-oxopyrimidine moiety.

  • 2-Cyano-3-(pyridin-3-yloxy)pyrazine: : Another related compound with a pyridine ring instead of the piperidine and pyrazine combination.

Properties

IUPAC Name

3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-12-13(2)22-11-24(18(12)26)10-16(25)23-7-3-4-14(9-23)27-17-15(8-19)20-5-6-21-17/h5-6,11,14H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRNWEKMPSIERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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